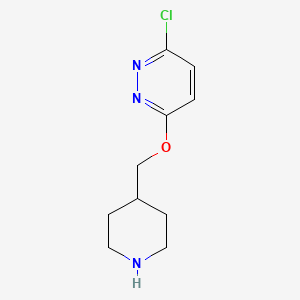![molecular formula C13H22Cl2N2O2 B1421087 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185300-68-8](/img/structure/B1421087.png)
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride
Descripción general
Descripción
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride (MMPE-dihydrochloride) is a synthetic compound that has a wide range of applications in scientific research. It is used for a variety of purposes, including as a neurotransmitter, a receptor agonist, and an inhibitor of several enzymes. MMPE-dihydrochloride has been studied extensively in the laboratory and has been found to be a useful tool for investigating the biochemical and physiological effects of drugs, as well as for studying the effects of drugs on the central nervous system.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a structurally similar compound to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, is a high affinity, orally active h-NK(1) receptor antagonist. This compound has been found effective in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).
Topical Drug Delivery
Novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid were synthesized and evaluated for potential use in topical drug delivery. These compounds, including variations with morpholinyl groups, demonstrated enhanced skin permeation compared to naproxen, indicating their potential as prodrugs for improved topical delivery (Rautio et al., 2000).
Vibrational Frequency and Molecular Structure Analysis
The 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone compound, with a structure related to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, has been investigated using various spectroscopic techniques. This research offers insights into its molecular structure, vibrational frequencies, and other physical properties, contributing to the understanding of its potential applications (Dede, Avcı, & Bahçelī, 2018).
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, incorporating morpholine groups, were synthesized and screened for antimicrobial activities. These compounds, due to their structural similarity to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, showed good or moderate activities against various microorganisms, indicating potential applications in antimicrobial therapies (Bektaş et al., 2007).
Chiral Discrimination in Pharmaceutical Analysis
Chiral discrimination, crucial in pharmaceutical analysis, was demonstrated by separating enantiomers of a compound structurally related to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride. This research underlines the importance of understanding enantiomeric interactions for the development of pharmaceuticals (Bereznitski et al., 2002).
Propiedades
IUPAC Name |
3-methyl-4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-11-10-12(14)2-3-13(11)17-9-6-15-4-7-16-8-5-15;;/h2-3,10H,4-9,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANRTHGLZHBCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



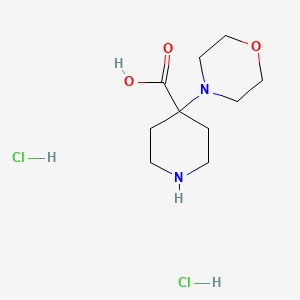


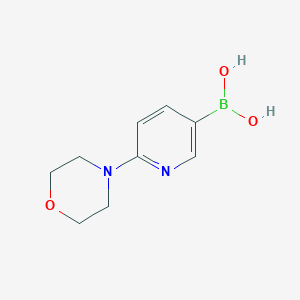
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
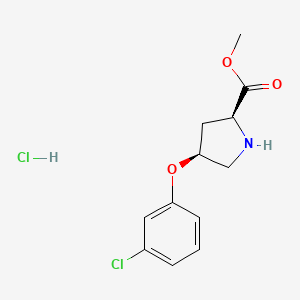
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
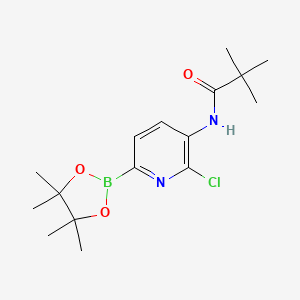
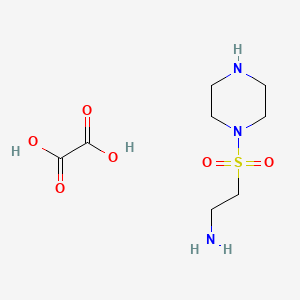


![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)

